

A Comprehensive Technical Guide to the Physical Properties of Pluronic F-127 Hydrogels

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Compound of Interest

Compound Name: Pluronic F-127

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For Researchers, Scientists, and Drug Development Professionals

Pluronic F-127 (PF-127), also known by its non-proprietary name Poloxamer 407, is a synthetic triblock copolymer with a unique thermosensitive nature that has positioned it as a cornerstone biomaterial in drug delivery and tissue engineering.[1][2][3][4] Comprised of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks (PEO100–PPO65–PEO100), its amphiphilic structure allows for the formation of hydrogels that are liquid at low temperatures and transition to a gel state at physiological temperatures.[5][6] This in-situ gelling capability, combined with its biocompatibility, low toxicity, and FDA-approved status, makes it an exceptionally versatile platform for a myriad of biomedical applications.[3][7][8][9]

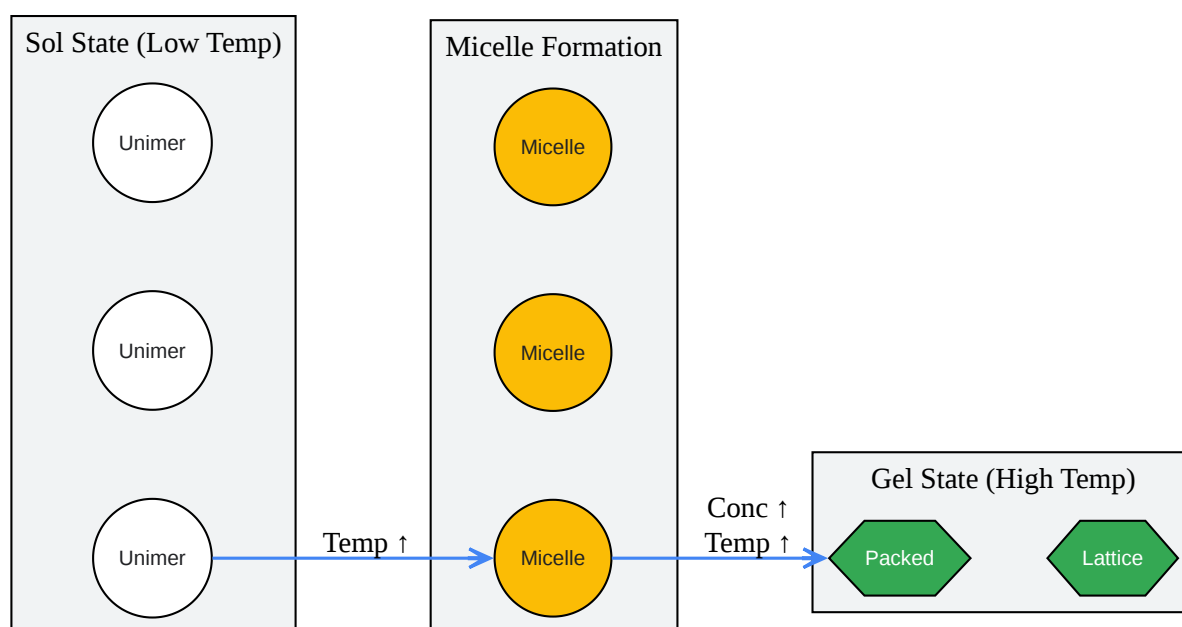
This technical guide provides an in-depth exploration of the core physical properties of **Pluronic F-127** hydrogels, offering quantitative data, detailed experimental protocols, and visual diagrams to support researchers in the fields of pharmaceutical sciences and regenerative medicine.

Thermogelation and Phase Behavior

The most defining characteristic of **Pluronic F-127** is its ability to undergo a reversible sol-gel transition in aqueous solutions as the temperature increases.[1][10] This phenomenon is driven by an entropy-driven process related to the dehydration of the hydrophobic PPO blocks.[5]

- At Low Temperatures (e.g., 4°C): The PEO and PPO blocks are both hydrated and soluble, resulting in a low-viscosity solution (sol).^{[1][11]}
- With Increasing Temperature: As thermal energy increases, the hydrophobic PPO blocks become dehydrated and associate to form the core of spherical micelles, surrounded by a corona of the hydrated, hydrophilic PEO blocks.^{[5][12]}
- At the Gelation Temperature (T_{gel}): At a sufficiently high polymer concentration (the critical gelation concentration), these micelles become so numerous that they pack into an ordered, lattice-like structure (e.g., cubic), causing a significant increase in viscosity and the formation of a semi-solid hydrogel.^{[5][13]}

The precise T_{gel} is critically dependent on the polymer concentration. Generally, a higher concentration of **Pluronic F-127** results in a lower gelation temperature.^{[10][14]} Concentrations below 16-18% may not form a gel at any temperature.^{[10][15]} The addition of other polymers, salts, and active pharmaceutical ingredients (APIs) can also influence the T_{gel}.^{[16][17][18]}



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Figure 1: **Pluronic F-127** Thermogelation Pathway.Table 1: Effect of **Pluronic F-127** Concentration on Gelation Temperature (Tgel)

Pluronic F-127 Conc. (% w/v or w/w)	Solvent/Medium	Gelation Temperature (°C)	Reference
15%	Water	33	[14]
16.5%	Water	~27 (Pre-sterilization)	[19]
17%	Water	~25 (Pre-sterilization)	[19]
18%	PBS (pH 7.4)	29.2	[15]
20%	Water	21.6	[20]
20%	Water	20	[17]
20%	Saline	Liquid at room temp	[10]
21%	PBS (pH 7.4)	26.4	[15]
24%	PBS (pH 7.4)	23.1	[15]
25%	Water	~27.3	[6]
26-30%	Saline	Gel at room temp	[10]

| 27% | PBS (pH 7.4) | 20.9 | [15] |

Mechanical and Rheological Properties

The mechanical integrity of **Pluronic F-127** hydrogels is a critical parameter for many applications, particularly in tissue engineering and as injectable depots. These properties are typically characterized using rheology.

- **Viscoelasticity:** **Pluronic F-127** hydrogels are viscoelastic materials. Their mechanical response is defined by the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. The sol-gel transition is rheologically defined as the temperature at which G' equals G'' ($\tan \delta$

= 1).[12] Above the T_{gel}, G' is significantly higher than G'', indicating the formation of a stable gel network.[21]

- **Mechanical Strength:** A primary limitation of pure **Pluronic F-127** hydrogels is their relatively weak mechanical strength and rapid erosion in physiological fluids.[2][7] To overcome this, PF-127 is often blended or cross-linked with other polymers such as hyaluronic acid, chitosan, silk fibroin, or gelatin, which can significantly enhance the elastic modulus and stability.[1][6][16][20]
- **Shear-Thinning and Self-Healing:** **Pluronic F-127** hydrogels exhibit shear-thinning behavior, meaning their viscosity decreases under applied shear stress.[20] This property is highly advantageous for injectability. Upon removal of the shear force, the micellar network can reform, a characteristic known as self-healing.[20]

Table 2: Rheological Properties of **Pluronic F-127** Hydrogels

Formulation	Temperature (°C)	Storage Modulus (G') (Pa)	Key Finding	Reference
30% PF-127 in water	22	15,300 ± 1,600	Baseline G' for high concentration gel.	[13]
25% PF-127 in PBS	37	16,500	Selected as a suitable bioink for 3D printing.	[22]
20% PF-127 + 1% Xanthan Gum	37	>1000	Addition of xanthan gum improved gel strength.	[20]
F127-Phe-CHO + HAAD	N/A	1,000 - 10,000	Derivative hydrogel with strength similar to skin tissue.	[2]

| 25% PF-127 + 2% Silk Fibroin | >37 | Higher than pure PF-127 | Silk fibroin addition enhanced mechanical strength. [\[\[6\]](#) |

Drug Release Kinetics

The micellar structure and gel matrix of **Pluronic F-127** make it an excellent vehicle for the controlled and sustained release of therapeutic agents.[\[4\]](#)[\[10\]](#)

- Mechanism: Hydrophobic drugs can be solubilized within the PPO core of the micelles, while hydrophilic drugs can be entrapped within the aqueous channels of the gel network.[\[2\]](#)[\[23\]](#) Drug release from the hydrogel is typically governed by a combination of diffusion through the matrix and erosion or dissolution of the gel itself.[\[15\]](#)
- Release Profile: **Pluronic F-127** hydrogels often exhibit a sustained release profile over a prolonged period, which is preferable to an immediate burst release as it can maintain a drug at an optimal therapeutic concentration.[\[10\]](#) The release kinetics can often be described by zero-order models, particularly when erosion is the dominant mechanism.[\[15\]](#)[\[24\]](#)[\[25\]](#)
- Modulation: The rate of drug release can be tuned by altering the **Pluronic F-127** concentration, incorporating other polymers, or encapsulating the drug in a secondary carrier (like liposomes or nanoparticles) within the hydrogel.[\[15\]](#)[\[26\]](#)[\[27\]](#) For instance, incorporating liposomes into an 18% PF-127 gel resulted in a longer drug release period compared to a standard gel.[\[15\]](#)

Table 3: Drug Release Characteristics from **Pluronic F-127** Hydrogels

Drug/Model Compound	Hydrogel Formulation	Release Kinetics/Profile	Key Finding	Reference
Calf Thymus DNA	20-30% PF-127 in saline	Sustained release	Demonstrated sustained release preferable to burst release.	[10]
Mannitol	10-17.5% PF-127 / Polycarbophil	Zero-order	Release increased with temperature despite increased viscosity.	[24][25]
Paclitaxel (PTX)	18% PF-127 with Liposomes	Zero-order, erosion-dominated	Liposomal gel showed the longest drug-release period.	[15]

| Cisplatin/Carboplatin | 20% PF-127 grafted with Hyaluronic Acid | Sustained release | Grafted hydrogel showed slower release than pure PF-127. |[26][28] |

Experimental Protocols

Accurate characterization of **Pluronic F-127** hydrogels requires standardized methodologies.

4.1 Hydrogel Preparation (Cold Method) This is the most common and effective method for preparing homogeneous **Pluronic F-127** solutions.[15][23]

- Weigh the required amount of **Pluronic F-127** powder.
- Slowly add the powder to a precise volume of cold (e.g., 4°C) aqueous solution (e.g., deionized water, PBS) under constant, gentle stirring.[29]

- Maintain the stirring in a cold environment (e.g., cold room or on ice) for several hours (typically overnight) until the polymer is completely dissolved and the solution is clear.[\[15\]](#)[\[29\]](#)
- Store the resulting solution at 4°C to maintain its liquid state.

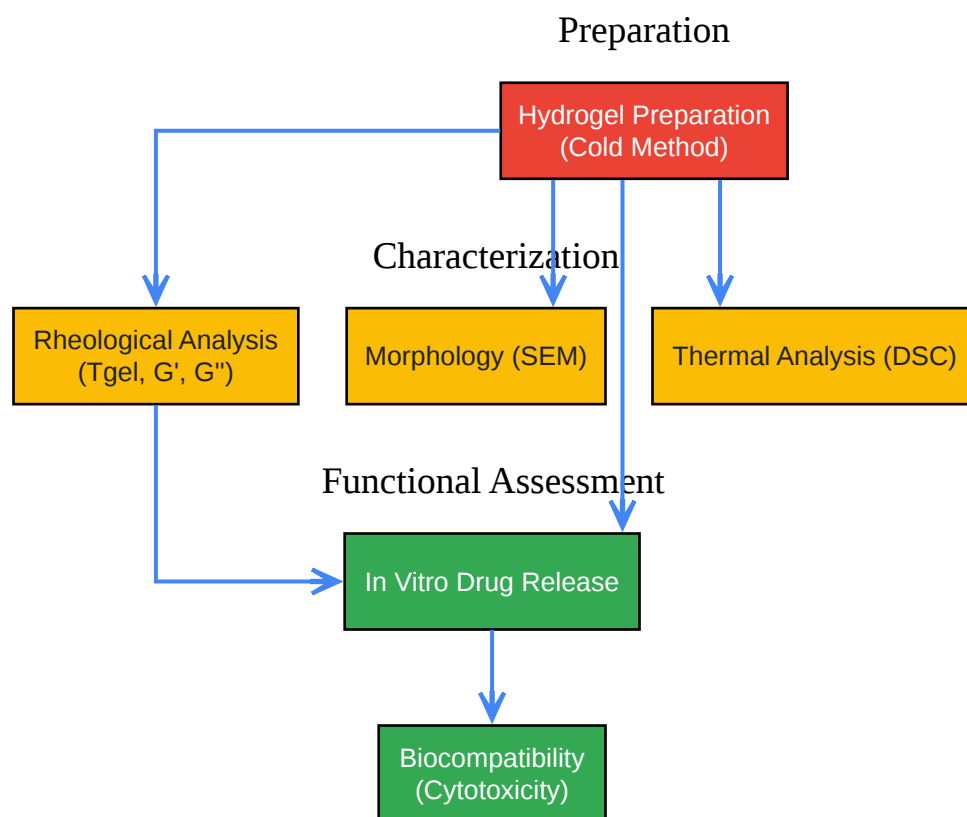
4.2 Determination of Gelation Temperature (Tgel)

- Tube Inverting Test: A simple, qualitative method.
 - Place a small volume (e.g., 1-2 mL) of the **Pluronic F-127** solution in a vial.
 - Immerse the vial in a temperature-controlled water bath.
 - Increase the temperature in small increments (e.g., 1°C).
 - At each increment, invert the vial 90°. The Tgel is the temperature at which the solution no longer flows upon inversion.[\[15\]](#)
- Rheological Measurement: The gold standard quantitative method.[\[30\]](#)
 - Load the cold **Pluronic F-127** solution onto the Peltier plate of a rotational rheometer.[\[30\]](#)
 - Perform a temperature sweep experiment, typically from a low temperature (e.g., 4°C) to a high temperature (e.g., 40°C) at a controlled heating rate (e.g., 1-2°C/min).[\[12\]](#)
 - Monitor the storage modulus (G') and loss modulus (G'') at a constant frequency and strain (within the linear viscoelastic region).
 - The Tgel is identified as the temperature at which the G' and G'' curves intersect.[\[17\]](#)[\[30\]](#)

4.3 Morphological Characterization (Scanning Electron Microscopy - SEM) SEM is used to visualize the porous microstructure of the hydrogel.

- Quickly freeze a sample of the gelled hydrogel in liquid nitrogen to preserve its structure.
- Fracture the frozen sample to expose an internal cross-section.[\[3\]](#)

- Lyophilize (freeze-dry) the fractured sample for 24-48 hours to remove all water without collapsing the porous network.[3]
- Mount the dried sample on an SEM stub and sputter-coat it with a conductive metal (e.g., gold or palladium).[3]
- Image the sample using the SEM to observe the pore size and interconnectivity.



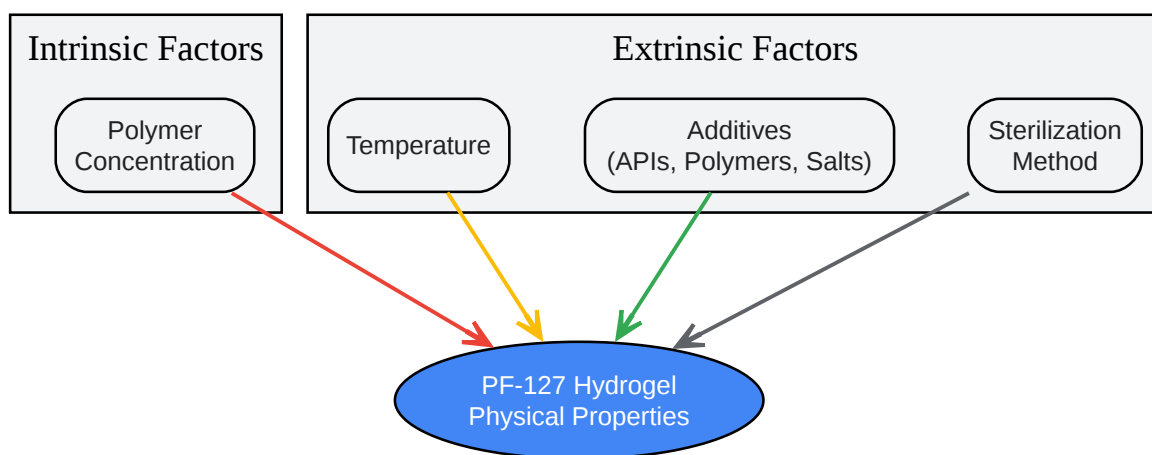
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Figure 2: General Experimental Workflow for PF-127 Hydrogel Analysis.

4.4 Sterilization Methods For biomedical applications, sterilization is a mandatory step. However, it can affect the hydrogel's properties.

- Autoclaving (Steam): High temperatures (e.g., 121°C) can cause polymer degradation. A lower temperature (105°C) is preferred over 121°C to minimize changes in rheological properties.[31][32]

- Sterile Filtration: Filtering the solution through a 0.22 μm membrane before gelation has the least impact on physical properties but must be done aseptically as it is not a terminal sterilization method.[31][32]
- Microwave Autoclaving: A faster alternative to steam autoclaving that may reduce exposure to high temperatures.[19]



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Figure 3: Key Factors Influencing PF-127 Hydrogel Properties.

Conclusion

Pluronic F-127 hydrogels possess a unique and highly advantageous set of physical properties, headlined by their thermoreversible gelation. This allows for easy administration as a liquid, followed by in-situ solidification into a gel that can serve as a depot for sustained drug delivery or a scaffold for tissue engineering. While limited by weak mechanical strength, this can be readily overcome by formulating composite gels with other polymers. The properties of Tgel, mechanical strength, and drug release are highly tunable through factors like polymer concentration and the inclusion of additives. A thorough understanding and characterization of these physical properties, using the standardized protocols outlined in this guide, are essential for the rational design and successful application of **Pluronic F-127**-based systems in advanced drug development and regenerative medicine.

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References

- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Progress in Pluronic F127 Derivatives for Application in Wound Healing and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pluronic F-127 hydrogel as a promising scaffold for encapsulation of dental-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Self-Healing of Pluronic® F127 Hydrogels in the Presence of Various Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. jsr.org [jsr.org]
- 11. Pluronic® F127 Hydrogel Containing Silver Nanoparticles in Skin Burn Regeneration: An Experimental Approach from Fundamental to Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temperature Induced Gelation and Antimicrobial Properties of Pluronic F127 Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rheological behavior of Pluronic/Pluronic diacrylate hydrogels used for bacteria encapsulation in engineered living materials - Soft Matter (RSC Publishing) DOI:10.1039/D3SM01119D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Thermoreversible Pluronic® F127-based hydrogel containing liposomes for the controlled delivery of paclitaxel: in vitro drug release, cell cytotoxicity, and uptake studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Self-Healing of Pluronic® F127 Hydrogels in the Presence of Various Polysaccharides [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Rheological, mucoadhesive and release properties of pluronic F-127 gel and pluronic F-127/polycarbophil mixed gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Physicochemical characterization and drug release of thermosensitive hydrogels composed of a hyaluronic acid/pluronic f127 graft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Release kinetics of hydrophobic and hydrophilic model drugs from pluronic F127/poly(lactic acid) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. microbiologyjournal.org [microbiologyjournal.org]
- 30. Rheological Measurement of the Gelation Temperature of Thermoresponsive Hydrogels: A Tutorial Using Pluronic F127 [morressier.com]
- 31. researchgate.net [researchgate.net]
- 32. [PDF] Impact of sterilisation conditions on the rheological properties of thermoresponsive pluronic F-127-based gels for the ophthalmic use | Semantic Scholar [semanticscholar.org]
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